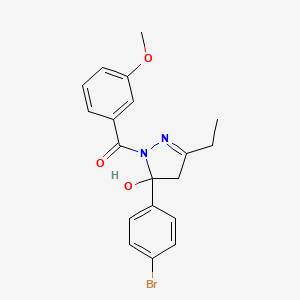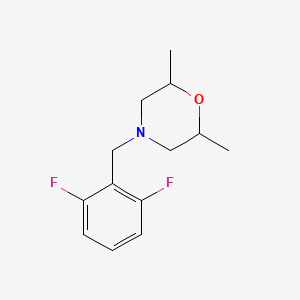
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
作用机制
The mechanism of action of NBFI is not fully understood. However, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making NBFI a potential anticancer agent. NBFI has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
NBFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NBFI has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In vivo studies have demonstrated that NBFI has potential as an anticancer agent. It has been shown to inhibit tumor growth in mouse models of breast and lung cancer. It has also been shown to have immunomodulatory effects in mouse models of inflammation.
实验室实验的优点和局限性
One advantage of NBFI is its versatility. It can be used in a range of applications, from anticancer agents to materials science. Another advantage is its high purity and yield, which makes it ideal for laboratory experiments.
One limitation of NBFI is its toxicity. It has been shown to be toxic to some normal cells, which may limit its potential as an anticancer agent. Another limitation is its limited solubility in water, which may make it difficult to use in some applications.
未来方向
There are many future directions for the study of NBFI. One area of research is the development of new anticancer agents based on NBFI. Another area of research is the development of new materials with unique optical and electronic properties. In addition, the use of NBFI as a chiral selector for the separation of enantiomers could be further explored. Finally, the mechanism of action of NBFI could be further studied to better understand its potential applications.
合成方法
The synthesis of NBFI involves the condensation of 3-nitrobenzoyl chloride and tetrahydro-2-furanylmethylamine, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain pure NBFI. This synthesis method has been optimized to yield high purity and high yield of NBFI.
科学研究应用
NBFI has been extensively studied for its potential application in various fields. In medicinal chemistry, NBFI has been shown to have anticancer activity by inhibiting the enzyme topoisomerase II. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
In materials science, NBFI has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create materials with unique optical and electronic properties.
In analytical chemistry, NBFI has been used as a chiral selector for the separation of enantiomers. It has also been used as a pH indicator and as a fluorescent probe for the detection of amino acids.
属性
IUPAC Name |
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJUBSNTYUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752944 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)

![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5059345.png)

![4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5059348.png)
![[3-(1,3-benzothiazol-2-ylthio)propyl]diethylamine oxalate](/img/structure/B5059355.png)
![3-[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5059359.png)
![4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5059371.png)

![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5059396.png)